Methyl 3-fluoro-4-(prop-2-enamido)benzoate
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Overview
Description
Methyl 3-fluoro-4-(prop-2-enamido)benzoate is an organic compound with the molecular formula C11H10FNO3 It is a derivative of benzoic acid, featuring a fluorine atom at the 3-position and a prop-2-enamido group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-fluoro-4-(prop-2-enamido)benzoate typically involves the following steps:
Starting Material: The synthesis begins with 3-fluorobenzoic acid.
Esterification: The carboxylic acid group of 3-fluorobenzoic acid is esterified using methanol and a suitable acid catalyst, such as sulfuric acid, to form methyl 3-fluorobenzoate.
Amidation: The ester is then reacted with prop-2-enamide in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-fluoro-4-(prop-2-enamido)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under suitable conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The enamido group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) can be used for hydrolysis.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used for the reduction of the enamido group.
Major Products
Substitution: Products will vary depending on the nucleophile used.
Hydrolysis: The major product is 3-fluoro-4-(prop-2-enamido)benzoic acid.
Reduction: The major product is 3-fluoro-4-(prop-2-enamido)benzylamine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may be studied for their biological activity.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-fluoro-4-(prop-2-enamido)benzoate would depend on its specific application. In general, the compound may interact with molecular targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and small size.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-fluorobenzoate: Lacks the enamido group, making it less versatile in certain reactions.
Methyl 4-(prop-2-enamido)benzoate: Lacks the fluorine atom, which may affect its reactivity and binding properties.
Uniqueness
Methyl 3-fluoro-4-(prop-2-enamido)benzoate is unique due to the presence of both the fluorine atom and the prop-2-enamido group
Properties
IUPAC Name |
methyl 3-fluoro-4-(prop-2-enoylamino)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO3/c1-3-10(14)13-9-5-4-7(6-8(9)12)11(15)16-2/h3-6H,1H2,2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVKXBQDTJIINJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)NC(=O)C=C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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